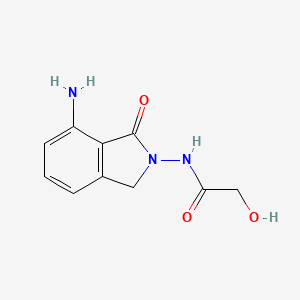
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide is a chemical compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an isoindole ring, an amino group, and a hydroxyacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide typically involves the reaction of an isoindole derivative with an appropriate amine and acetic acid derivative. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the isoindole core.
Addition of the Hydroxyacetamide Group: The final step involves the reaction of the amino-isoindole intermediate with an acetic acid derivative under suitable conditions to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its therapeutic potential in treating cancers and immune-related disorders. It has shown promise in modulating immune responses and inhibiting tumor growth.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound’s effects are mediated through pathways involving protein degradation, signal transduction, and gene expression regulation.
相似化合物的比较
Similar Compounds
Thalidomide: Shares a similar isoindole structure but lacks the hydroxyacetamide group.
Lenalidomide: A derivative of thalidomide with an additional amino group, known for its immunomodulatory effects.
Pomalidomide: Another derivative with modifications that enhance its therapeutic potential.
Uniqueness
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyacetamide group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from other similar compounds.
属性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C10H11N3O3/c11-7-3-1-2-6-4-13(10(16)9(6)7)12-8(15)5-14/h1-3,14H,4-5,11H2,(H,12,15) |
InChI 键 |
IZOCPGXNIYGBGQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1NC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


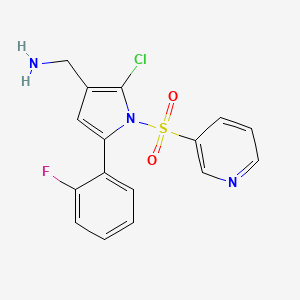
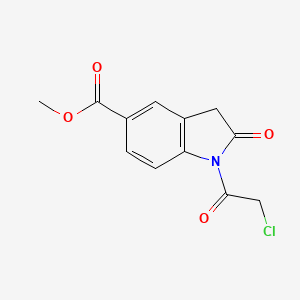

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
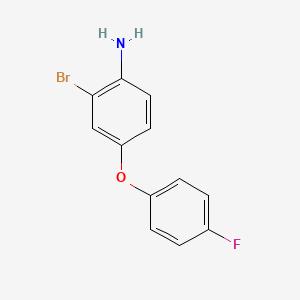

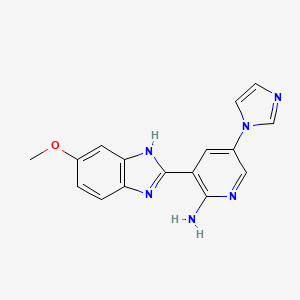
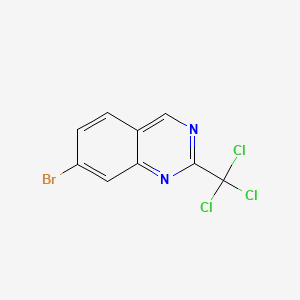
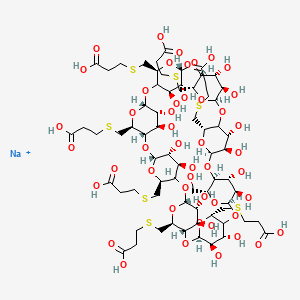
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
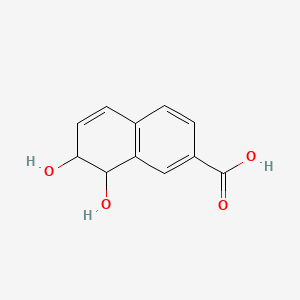
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
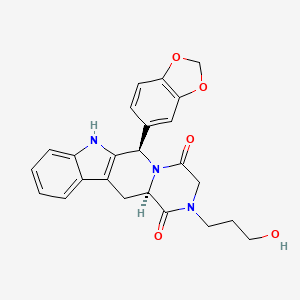
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
